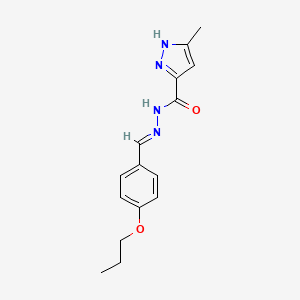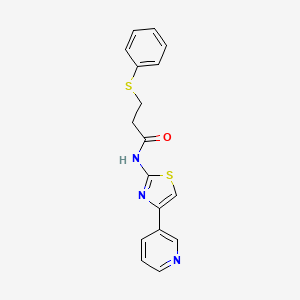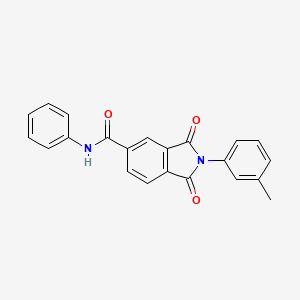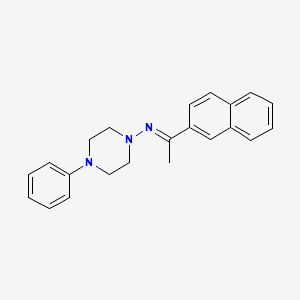![molecular formula C18H16N2O5S B11661728 (5E)-1-(2,5-dimethoxyphenyl)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11661728.png)
(5E)-1-(2,5-dimethoxyphenyl)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-1-(2,5-dimethoxyphenyl)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is an organic compound that belongs to the class of diazinane derivatives This compound is characterized by its complex structure, which includes a diazinane ring, a dimethoxyphenyl group, and a methylthiophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(2,5-dimethoxyphenyl)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The starting materials usually include 2,5-dimethoxybenzaldehyde and 5-methylthiophene-2-carbaldehyde. The synthesis may proceed through a series of condensation reactions, cyclization, and functional group modifications under controlled conditions such as specific temperatures, pH levels, and the presence of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient large-scale production.
化学反应分析
Types of Reactions
(5E)-1-(2,5-dimethoxyphenyl)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but they often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups.
科学研究应用
Chemistry
In chemistry, (5E)-1-(2,5-dimethoxyphenyl)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is studied for its unique structural properties and reactivity. Researchers may explore its potential as a building block for more complex molecules or as a catalyst in organic reactions.
Biology
In biological research, this compound may be investigated for its potential biological activity. Studies could focus on its interactions with biological molecules, its effects on cellular processes, and its potential as a lead compound for drug development.
Medicine
In medicine, this compound may be explored for its therapeutic potential. Researchers may study its effects on various diseases, its pharmacokinetics, and its safety profile.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find use in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of (5E)-1-(2,5-dimethoxyphenyl)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
相似化合物的比较
Similar Compounds
Similar compounds to (5E)-1-(2,5-dimethoxyphenyl)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione include other diazinane derivatives and compounds with similar functional groups, such as:
- 1,3-diazinane-2,4,6-trione derivatives with different substituents
- Compounds with dimethoxyphenyl groups
- Compounds with methylthiophenyl groups
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and its unique structural configuration
属性
分子式 |
C18H16N2O5S |
|---|---|
分子量 |
372.4 g/mol |
IUPAC 名称 |
(5E)-1-(2,5-dimethoxyphenyl)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H16N2O5S/c1-10-4-6-12(26-10)9-13-16(21)19-18(23)20(17(13)22)14-8-11(24-2)5-7-15(14)25-3/h4-9H,1-3H3,(H,19,21,23)/b13-9+ |
InChI 键 |
IUMDIRSOTMHWFH-UKTHLTGXSA-N |
手性 SMILES |
CC1=CC=C(S1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=C(C=CC(=C3)OC)OC |
规范 SMILES |
CC1=CC=C(S1)C=C2C(=O)NC(=O)N(C2=O)C3=C(C=CC(=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(5E)-5-(3-ethoxy-4-{[(3-nitrophenyl)carbonyl]oxy}benzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11661650.png)

![(5E)-3-cyclohexyl-5-[3-(naphthalen-1-ylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11661667.png)
![3-(5-bromothiophen-2-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11661678.png)

![Methyl 4-({[2-(4-ethylphenyl)quinolin-4-yl]carbonyl}amino)benzoate](/img/structure/B11661694.png)
![ethyl (2Z)-2-[4-(dimethylamino)benzylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11661695.png)

![N-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)pyridine-3-carboxamide (non-preferred name)](/img/structure/B11661705.png)
![(5E)-1-(4-chlorophenyl)-5-[(4-methoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11661711.png)
![4-[(4-Acetylphenyl)amino]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B11661715.png)
![(5Z)-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11661723.png)
![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(Z)-(5-methylthiophen-2-YL)methylidene]acetohydrazide](/img/structure/B11661729.png)
